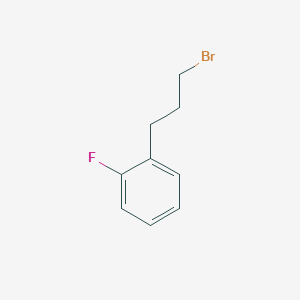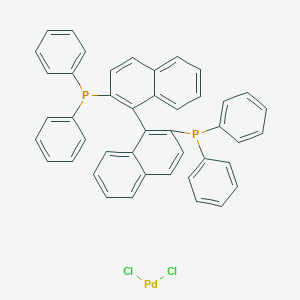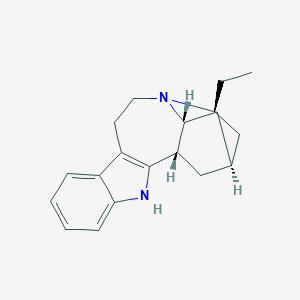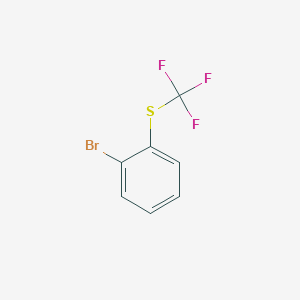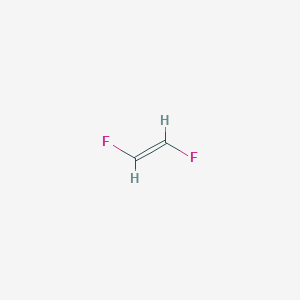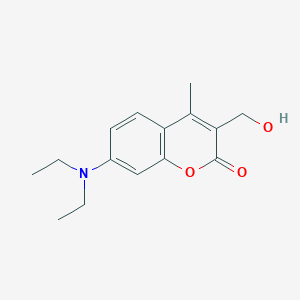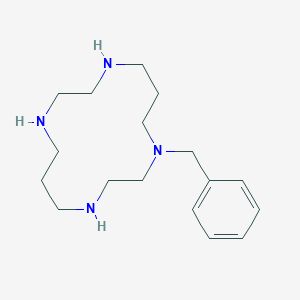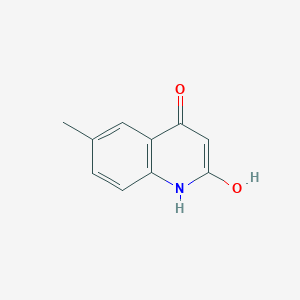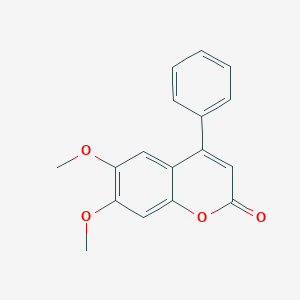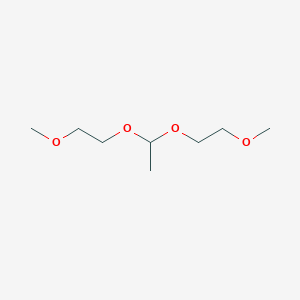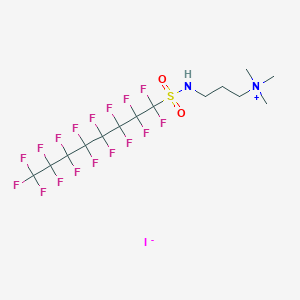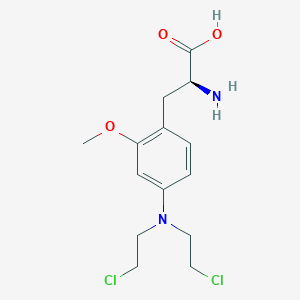
Mecaphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mecaphane, also known as 4,4’-methylenebis(2-chloroaniline) (MBOCA), is a chemical compound that has been widely used in the production of polyurethane elastomers, coatings, and adhesives. It is a highly reactive compound that requires careful handling due to its potential health hazards. In
作用机制
Mecaphane is a highly reactive compound that can crosslink with other molecules to form a network structure. This crosslinking mechanism is what makes it useful in the production of polyurethane elastomers, coatings, and adhesives. In the context of biomaterials, Mecaphane can be used to create scaffolds that mimic the extracellular matrix of tissues, promoting cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially inhibiting tumor growth.
生化和生理效应
Mecaphane has been shown to have toxic effects on the liver, kidneys, and lungs in animal studies. It can also cause skin irritation and allergic reactions in humans. In the context of biomaterials, Mecaphane has been shown to promote cell growth and tissue regeneration. In the treatment of cancer, Mecaphane has been shown to induce apoptosis in cancer cells, potentially inhibiting tumor growth.
实验室实验的优点和局限性
Mecaphane is a highly reactive compound that can be used to create a variety of materials, making it useful in the production of polyurethane elastomers, coatings, and adhesives. Its potential use in biomaterials and cancer treatment also makes it a promising area of research. However, its hazardous nature requires careful handling, and its toxic effects on certain organs and tissues must be taken into consideration when conducting experiments.
未来方向
Future research on Mecaphane could focus on its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, further investigation into its mechanism of action in the treatment of cancer could lead to the development of new cancer therapies. Research could also focus on the development of safer synthesis methods for Mecaphane, as well as the identification of alternative compounds that could be used in its place.
合成方法
Mecaphane is synthesized through the reaction of aniline with phosgene to form Mecaphane’-methylenedianiline (MDA), which is then reacted with thionyl chloride to produce Mecaphane. The synthesis process requires careful handling of the chemicals involved due to their hazardous nature.
科学研究应用
Mecaphane has been extensively studied for its potential use in the production of polyurethane elastomers, coatings, and adhesives. It has also been investigated for its potential use in the development of biomaterials, such as tissue engineering scaffolds and drug delivery systems. Additionally, Mecaphane has been studied for its potential use in the treatment of certain types of cancer, such as melanoma.
属性
CAS 编号 |
1952-97-2 |
|---|---|
产品名称 |
Mecaphane |
分子式 |
C14H20Cl2N2O3 |
分子量 |
335.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-11(18(6-4-15)7-5-16)3-2-10(13)8-12(17)14(19)20/h2-3,9,12H,4-8,17H2,1H3,(H,19,20)/t12-/m0/s1 |
InChI 键 |
VKYIPXSTNJXGRF-LBPRGKRZSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)N |
SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
规范 SMILES |
COC1=C(C=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)N |
其他 CAS 编号 |
1952-97-2 |
同义词 |
mecaphane mecaphane, (DL-Phe)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



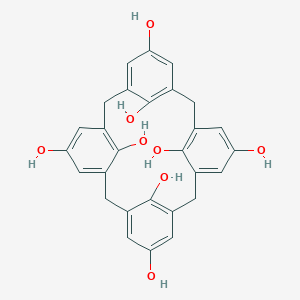
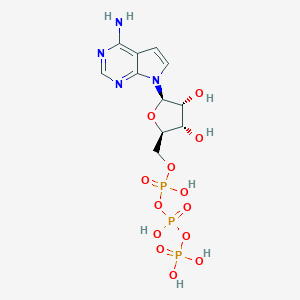
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
